Product packaging for 8-Chloro-3-nitroquinolin-4-ol(Cat. No.:CAS No. 943736-62-7)

8-Chloro-3-nitroquinolin-4-ol

Cat. No.: B11881014
CAS No.: 943736-62-7
M. Wt: 224.60 g/mol
InChI Key: NMYGFEPIIPRFLB-UHFFFAOYSA-N
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Description

8-Chloro-3-nitroquinolin-4-ol (: 943736-62-7) is a nitrated quinoline derivative supplied as an off-white to light brown solid. It has a molecular formula of C 9 H 5 ClN 2 O 3 and a molecular weight of 224.60 g/mol . This compound serves as a versatile synthetic building block in medicinal chemistry and organic synthesis. Nitroquinoline derivatives are key precursors in the development of aminated quinoline compounds via reactions such as the Vicarious Nucleophilic Substitution (VNS) of hydrogen . The VNS reaction is a valuable metal-free method for the direct introduction of amine groups into electron-deficient nitroaromatic systems, enabling the exploration of structure-activity relationships in biologically active molecules . Furthermore, structurally similar 4-chloro-3-nitroquinoline intermediates have been utilized in the synthesis of novel imidazoquinoline derivatives investigated as Toll-like receptor 7 (TLR7) agonists for immunopharmacological applications . As a nitroquinoline, this compound offers researchers a multifunctional scaffold for further chemical modification. The nitro group acts as a strong electron-withdrawing activator for nucleophilic attack and can be reduced to an amine, while the chlorine and hydroxyl groups provide additional sites for derivatization . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5ClN2O3 B11881014 8-Chloro-3-nitroquinolin-4-ol CAS No. 943736-62-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloro-3-nitro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O3/c10-6-3-1-2-5-8(6)11-4-7(9(5)13)12(14)15/h1-4H,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYGFEPIIPRFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC=C(C2=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001307124
Record name 8-Chloro-3-nitro-4-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001307124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943736-62-7
Record name 8-Chloro-3-nitro-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943736-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-3-nitro-4-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001307124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Quinoline Scaffold in Pharmaceutical and Chemical Sciences

The quinoline (B57606) scaffold, a bicyclic heterocyclic aromatic compound, is a cornerstone in the fields of pharmaceutical and chemical sciences. nih.govnih.gov Its inherent structural features make it a "privileged scaffold," meaning it can bind to multiple biological targets with high affinity, thus serving as a versatile framework for the development of a wide array of therapeutic agents. nih.govbohrium.com The presence of the quinoline nucleus is a common feature in numerous marketed drugs, highlighting its importance in medicinal chemistry. nih.gov

Researchers have long been drawn to the quinoline ring system due to its association with a broad spectrum of pharmacological activities. nih.govnih.gov These include, but are not limited to, antimicrobial, antiviral, anticancer, antimalarial, and anti-inflammatory properties. nih.govnih.govresearchgate.net The adaptability of the quinoline structure allows for various chemical modifications, enabling the synthesis of derivatives with enhanced potency and selectivity for specific biological targets. researchgate.netresearchgate.net This has led to continuous efforts to design and synthesize novel quinoline-based compounds with improved therapeutic profiles. nih.govresearchgate.net

Significance of Substituted Quinolines in Contemporary Research

The strategic placement of different functional groups onto the quinoline (B57606) core gives rise to substituted quinolines, which are of paramount importance in modern research. nih.govnih.govresearchgate.net These substitutions can dramatically influence the molecule's physicochemical properties, such as solubility and electronic distribution, which in turn can modulate its biological activity. rsc.org For instance, the introduction of specific substituents can enhance a compound's ability to interact with biological targets like enzymes or receptors, leading to more potent therapeutic effects. ekb.egiiarjournals.org

Contemporary research extensively explores how different substitution patterns on the quinoline ring impact its pharmacological profile. researchgate.netnih.gov Scientists have found that the nature and position of these substituents are crucial for bioactivity. researchgate.net For example, the addition of halogen atoms or other electron-withdrawing groups can significantly alter the compound's properties. rsc.orgscience.gov This has spurred the design and synthesis of a vast library of substituted quinolines, each with the potential for unique applications in areas such as cancer therapy, infectious diseases, and neurodegenerative disorders. bohrium.comiiarjournals.org

Contextualizing 8 Chloro 3 Nitroquinolin 4 Ol: a Nitrated and Halogenated Quinoline Derivative

8-Chloro-3-nitroquinolin-4-ol is a specific substituted quinoline (B57606) that features both a chlorine atom at the 8-position and a nitro group at the 3-position of the quinoline ring, along with a hydroxyl group at the 4-position. This combination of a halogen and a nitro group on the quinoline scaffold places it within a distinct chemical space. Halogenated quinolines are a subject of significant research interest, with studies indicating that the presence of halogens can enhance the biological activities of the parent compound. acs.orgrsc.org

The nitro group, an electron-withdrawing moiety, also plays a crucial role in modifying the chemical reactivity and potential biological interactions of the molecule. mdpi.com The synthesis of such nitroquinoline derivatives is a key area of investigation, often involving nitration of a quinoline precursor or cyclization reactions. mdpi.comsmolecule.com The specific arrangement of these substituents in this compound results in a unique electronic and steric profile, which is expected to influence its interactions with biological systems.

Overview of Research Trajectories for the Compound

Foundational Quinoline Synthesis and Precursor Modifications

The construction of the fundamental quinoline framework is the initial and crucial phase in the synthesis of this compound. Various classical methods have been developed for the synthesis of the quinolin-4-one core, which exists in tautomeric equilibrium with quinolin-4-ol. mdpi.com

Establishment of the Quinolin-4-ol Core Structure

The quinolin-4-ol, or its tautomeric form quinolin-4-one, is a key intermediate. Several named reactions are employed for its synthesis, each offering different advantages in terms of starting materials and potential for substitution.

Conrad-Limpach-Knorr Synthesis: This method involves the condensation of anilines with β-ketoesters. The reaction conditions can be controlled to favor the formation of either quinolin-4-ones or quinolin-2-ones.

Gould-Jacobs Reaction: This approach utilizes the reaction of an aniline (B41778) derivative with an ethoxymethylenemalonic ester or a similar reagent, followed by cyclization at high temperatures. This method is particularly useful for synthesizing a variety of substituted quinolin-4-ols. mdpi.com The regioselectivity of the Gould-Jacobs reaction is influenced by both steric and electronic factors, which can lead to a mixture of products when using asymmetrically substituted anilines. mdpi.com

Camps Cyclization: This reaction involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides to form either quinolin-2-ones or quinolin-4-ones, depending on the substrate and reaction conditions. mdpi.com

Doebner-von Miller Reaction: This reaction uses α,β-unsaturated carbonyl compounds in reaction with anilines, which can be adapted to produce the 4-hydroxyquinoline (B1666331) scaffold with improved regioselectivity.

A common starting point for the synthesis of the specific precursor to this compound is the cyclocondensation of 2-nitroaniline (B44862) with Meldrum's acid and trimethyl orthoformate. mdpi.com This is followed by thermal cyclization to form the quinolone ring. mdpi.com

Table 1: Foundational Quinolin-4-ol Synthesis Methods

Reaction Name Key Reactants Product Type Reference
Conrad-Limpach-Knorr Anilines, β-ketoesters Quinolin-4-ones/Quinolin-2-ones mdpi.com
Gould-Jacobs Anilines, Ethoxymethylenemalonic ester derivatives Quinolin-4-ols mdpi.com
Camps Cyclization N-(2-acylaryl)amides Quinolin-4-ones/Quinolin-2-ones mdpi.com
Doebner-von Miller Anilines, α,β-unsaturated carbonyls 4-Hydroxyquinolines
From 2-nitroaniline 2-nitroaniline, Meldrum's acid, Trimethyl orthoformate Quinolin-4-one precursor mdpi.com

Regioselective Nitration Protocols for the Quinoline Ring System

The introduction of a nitro group at a specific position on the quinoline ring is a critical step that significantly influences the properties of the final compound. The position of nitration is dictated by the electronic properties of the quinoline ring and any existing substituents.

Direct nitration of quinoline typically occurs on the benzene (B151609) ring, as the pyridine (B92270) ring is electron-deficient. acgpubs.org The presence of activating or deactivating groups can direct the incoming nitro group to specific positions. For instance, the nitration of 6-bromoquinoline-1-oxide can lead to the formation of 4-nitro and 5-nitro derivatives. researchgate.net

The choice of nitrating agent and reaction conditions is paramount for achieving high regioselectivity and yield.

Classical Nitrating Agents: A mixture of concentrated nitric acid and sulfuric acid is a common nitrating agent. mdpi.com However, this can sometimes lead to a mixture of isomers.

Milder Nitrating Agents: To improve selectivity, various other nitrating agents have been explored. These include bismuth nitrate (B79036) pentahydrate, which offers a safer alternative to strong acids, and tert-butyl nitrite, which has been used for the metal-free regioselective nitration of quinoxalin-2(1H)-ones. rsc.orgresearchgate.net

Catalyst-Free Methods: A practical, catalyst-free method for the meta-nitration of pyridines and quinolines has been developed using a dearomatization-rearomatization strategy with TBN as an electrophilic NO2 radical source. acs.orgacs.org

Metal-Catalyzed Nitration: Copper-catalyzed nitration of 8-aminoquinolines at the C5 position has been achieved using systems like Cu(NO3)2/NaNO2/PhI(TFA)2. mdpi.com Similarly, iron(III) nitrate has been used as a nitro source, although at higher temperatures. mdpi.com

The optimization of reaction conditions, such as temperature and solvent, is also crucial. For example, a detailed study on the nitration of 2-methyl-1,2,3,4-tetrahydroquinoline derivatives explored different protecting groups and reaction conditions to achieve total regioselectivity for nitration at the 6-position. researchgate.net

Table 2: Nitrating Agents and Their Applications

Nitrating Agent/System Substrate Type Key Features Reference(s)
HNO₃ / H₂SO₄ General quinolines Classical, strong acid conditions mdpi.com
Bismuth Nitrate Pentahydrate Anilines Safer, avoids concentrated acids researchgate.net
tert-Butyl Nitrite Quinoxalin-2(1H)-ones Metal-free, regioselective rsc.org
TBN / TEMPO / O₂ Pyridines and Quinolines Catalyst-free, meta-selective acs.org
Cu(NO₃)₂ / NaNO₂ / PhI(TFA)₂ 8-Aminoquinolines Copper-catalyzed, C5-selective mdpi.com
Fe(NO₃)₃·9H₂O 8-Aminoquinolines Iron-catalyzed, requires higher temperature mdpi.com

Halogenation Approaches for Chloro-Substitution on the Quinoline Nucleus

The introduction of a chlorine atom onto the quinoline nucleus is another key functionalization step. The position of halogenation is influenced by the directing effects of existing substituents and the choice of halogenating agent.

Direct halogenation of quinolines generally occurs at the benzene moiety. acgpubs.org For instance, the bromination of 8-substituted quinolines often yields mono- and di-bromo derivatives, with the position of substitution dependent on the nature of the substituent at the 8-position. acgpubs.org

Achieving regioselective chlorination, particularly at the C-8 position, requires specific synthetic strategies.

Starting from a Substituted Precursor: A common and effective strategy is to start with a precursor that already contains a functional group at the desired position, which can then be converted to a chloro group or can direct the chlorination to the desired position. For the synthesis of this compound, a precursor with a substituent at the 2-position of an aniline derivative that will ultimately become the 8-position of the quinoline is often used.

Directed Halogenation: The use of directing groups can facilitate halogenation at specific sites. For example, 8-amidoquinolines can be selectively halogenated at the C5-position. mdpi.commdpi.com

Metal-Free Halogenation: An operationally simple and metal-free protocol for the regioselective C5–H halogenation of a range of 8-substituted quinoline derivatives has been established using trihaloisocyanuric acid as the halogen source. rsc.org

N-Oxide Intermediates: The use of quinoline N-oxides can alter the regioselectivity of halogenation. N-oxidation can direct subsequent reactions to different positions on the quinoline ring. researchgate.netnih.gov For instance, N-oxidation of 6-bromoquinoline (B19933) prior to nitration can favor substitution at the C4 or C8 positions.

Conversion of Hydroxyl Groups: A hydroxyl group on the quinoline ring can be converted to a chloro group using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). mdpi.comacs.org

Table 3: Halogenation Strategies for Quinolines

Strategy Reagent/Method Target Position Key Features Reference(s)
Directed Halogenation Various (e.g., NBS, NCS) with directing group C5 (with 8-amido group) Utilizes a directing group for regiocontrol mdpi.commdpi.com
Metal-Free Halogenation Trihaloisocyanuric acid C5 (with 8-substituent) Metal-free, atom economical rsc.org
N-Oxide Intermediates Halogenating agent on N-oxide Varies (e.g., C4, C8) Alters electronic properties and regioselectivity researchgate.netnih.gov
Hydroxyl Group Conversion POCl₃, SOCl₂ Position of the hydroxyl group Converts -OH to -Cl mdpi.comacs.org

Multi-step Synthetic Sequences Leading to this compound

The synthesis of this compound is a multi-step process that combines the foundational reactions described above in a specific sequence. savemyexams.com While the exact, detailed industrial synthesis is often proprietary, a plausible laboratory-scale synthesis can be deduced from the available literature.

A likely synthetic route would begin with a substituted aniline, such as 2-chloroaniline (B154045). This would be reacted in a Gould-Jacobs or similar reaction to form the 8-chloroquinolin-4-ol core. Subsequent nitration of this intermediate would then introduce the nitro group. The position of nitration would be directed by the existing chloro and hydroxyl groups. The electron-withdrawing nature of the chloro group and the directing effect of the hydroxyl/keto group would favor nitration at the 3-position.

Alternatively, a route starting from 2-chloroaniline could involve a reaction sequence that first builds the quinolin-4-one ring and is then followed by nitration. The final structure of this compound has been confirmed and is available in chemical databases. uni.lubldpharm.com

It is important to note that the development of a synthetic route involves careful optimization of each step to maximize yield and purity, often requiring detailed investigation of reaction conditions and purification methods. savemyexams.com

Convergent and Linear Synthesis Design

A linear synthesis involves a sequential series of reactions where each step builds upon the previous one. For this compound, a plausible linear pathway would commence with a substituted aniline, which undergoes cyclization to form the quinoline core, followed by subsequent functional group manipulations. A key step in the synthesis of related 3-nitroquinolin-4-ols is the nitration of a quinolin-4-ol precursor. nih.gov For instance, a general and established method involves the treatment of a substituted quinolin-4-ol with nitric acid in a solvent like propionic acid at elevated temperatures. nih.govacs.org Following this logic, a linear synthesis for the target compound would likely start with 8-chloroquinolin-4-ol, which is then nitrated at the 3-position.

The choice between a linear and convergent approach is often dictated by the complexity of the target molecule, the availability of starting materials, and the stability of intermediates. smolecule.com For many quinoline derivatives, linear syntheses remain common due to the robustness of classical methods like the Skraup and Friedländer syntheses. smolecule.com

Considerations for Reaction Scalability and Yield Optimization in Academic Synthesis

In an academic setting, the scalability of a synthetic route and the optimization of reaction yields are paramount for producing sufficient quantities of a compound for further study. The synthesis of this compound and related nitroquinolines is no exception, with several factors influencing the efficiency of the process.

Systematic optimization of reaction parameters is crucial for maximizing yields. smolecule.com Key variables include temperature, reaction time, solvent system, and the choice of reagents and catalysts. For the nitration of quinolin-4-ols, for example, controlling the temperature is critical to ensure regioselectivity and prevent the formation of unwanted byproducts. smolecule.com Research on the synthesis of related 3-nitroquinolin-4-ol (B21240) derivatives has shown that yields can vary significantly based on the specific substituents on the quinoline ring. nih.gov

PrecursorProductYield (%)Reference
quinolin-4-ol3-nitroquinolin-4-ol60 nih.govacs.org
7-methoxyquinolin-4-ol7-methoxy-3-nitroquinolin-4-ol52 nih.gov
6,7-dimethoxyquinolin-4-ol6,7-dimethoxy-3-nitroquinolin-4-ol77 nih.govacs.org

Modern techniques are often employed to enhance reaction efficiency and scalability. Microwave-assisted organic synthesis, for instance, has been shown to dramatically reduce reaction times in quinoline synthesis, in some cases from hours to minutes, while also increasing yields. smolecule.com The use of catalysts, including metal catalysts and organocatalysts, can also improve selectivity and allow for milder reaction conditions. researchgate.net For large-scale academic synthesis, factors such as the cost and availability of starting materials, the ease of purification, and the environmental impact of the chosen reagents and solvents become increasingly important considerations. dtic.mil

Post-Synthetic Modifications and Derivatization of this compound

The chemical scaffold of this compound offers several sites for post-synthetic modification and derivatization, allowing for the generation of a library of related compounds for further investigation. The reactivity of the chloro, nitro, and hydroxyl groups provides multiple avenues for chemical transformation.

A common synthetic sequence for related compounds involves the initial synthesis of a 3-nitroquinolin-4-ol, followed by chlorination of the hydroxyl group at the 4-position using a reagent such as phosphorus oxychloride (POCl₃). nih.govacs.org This newly introduced chloro group is then susceptible to nucleophilic substitution. A variety of amines can be used to displace the 4-chloro group, leading to the formation of a diverse set of 4-amino-3-nitroquinoline derivatives. nih.govnih.govacs.org This approach allows for the introduction of various functionalities at the 4-position.

The nitro group at the 3-position is another key handle for derivatization. It can be reduced to an amino group (NH₂) using standard reducing agents like zinc (Zn) in the presence of an ammonium (B1175870) salt. acs.org This newly formed 3-amino group can then undergo a range of reactions, such as acylation, to introduce further diversity. acs.org

Furthermore, the hydroxyl group at the 4-position can be alkylated under basic conditions to form ether derivatives. acs.org These modifications can significantly alter the physicochemical properties of the parent molecule.

Below is a table summarizing potential post-synthetic modifications based on the reactivity of related quinoline systems:

Functional GroupReagent/ConditionProduct TypeReference
4-OHPOCl₃4-Chloroquinoline nih.govacs.org
4-Cl (from 4-OH)Substituted Benzylamines, Et₃N4-Amino-3-nitroquinoline nih.gov
4-Cl (from 4-OH)Secondary Amines, N,N-diisopropylethylamine, Microwave4-Aminoquinoline nih.govacs.org
3-NO₂Zn/NH₄Cl3-Aminoquinoline acs.org
3-NH₂ (from 3-NO₂)Acylating Agents3-Acylaminoquinoline acs.org
4-OHAlkyl Halides, Base4-Alkoxyquinoline acs.org

These derivatization strategies highlight the versatility of the this compound scaffold for creating a range of analogues with potentially tailored properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. tsijournals.com It provides detailed information about the chemical environment of individual atoms.

Proton (1H) and Carbon-13 (13C) NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques. ¹H NMR provides information about the number of different types of protons and their neighboring atoms, while ¹³C NMR reveals the number and types of carbon atoms in a molecule. libretexts.org

For quinoline derivatives, the electronegativity of the nitrogen atom and the presence of other substituents significantly influence the chemical shifts of the carbon and proton atoms in the heterocyclic and benzene rings. tsijournals.comresearchgate.net In the case of this compound, the presence of a chloro group at the C-8 position, a nitro group at the C-3 position, and a hydroxyl group at the C-4 position creates a unique electronic environment. This results in a distinct pattern of signals in both the ¹H and ¹³C NMR spectra, allowing for the unambiguous assignment of each atom in the molecule's structure.

Detailed analysis of related nitroquinoline derivatives shows that the chemical shifts are influenced by the electronic effects of the substituents. mdpi.com For instance, the nitro group is strongly electron-withdrawing, which deshields the nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield). Conversely, the hydroxyl group is electron-donating, which shields nearby nuclei, shifting their signals to a lower chemical shift (upfield). The chloro-substituent also exhibits an electron-withdrawing effect, further influencing the spectral data.

Below is a table summarizing the predicted NMR data for similar quinoline structures, which helps in the interpretation of the experimental spectra of this compound.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-28.5 - 9.0C-2: 140 - 150
H-57.5 - 8.0C-3: 120 - 130
H-67.0 - 7.5C-4: 160 - 170
H-77.5 - 8.0C-4a: 125 - 135
OH-410.0 - 12.0C-5: 120 - 130
C-6: 125 - 135
C-7: 115 - 125
C-8: 130 - 140
C-8a: 140 - 150

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule. edinst.com These techniques measure the vibrational energies of molecular bonds.

The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to its functional groups. The O-H stretching vibration of the hydroxyl group typically appears as a broad band in the region of 3200-3600 cm⁻¹. The N-O stretching vibrations of the nitro group are expected to produce strong bands around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric). The C=C and C=N stretching vibrations of the quinoline ring will appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is typically observed in the lower frequency region of the spectrum, around 600-800 cm⁻¹.

A combined spectroscopic and computational study of similar 8-hydroxyquinoline (B1678124) derivatives, such as 8-hydroxy-5-nitroquinoline, has demonstrated the utility of these techniques in assigning vibrational modes. researchgate.net Theoretical calculations using Density Functional Theory (DFT) can complement experimental data to provide a more detailed understanding of the vibrational spectra. researchgate.net

Functional Group Expected IR Absorption Range (cm⁻¹) Expected Raman Shift Range (cm⁻¹)
O-H (stretch)3200-3600 (broad)3200-3600
N-O (asymmetric stretch)1500-1550 (strong)1500-1550
N-O (symmetric stretch)1300-1350 (strong)1300-1350
C=C, C=N (ring stretch)1400-16001400-1600
C-Cl (stretch)600-800600-800

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov It also provides information about the structure of the molecule through the analysis of its fragmentation pattern.

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight of 224.60 g/mol . bldpharm.com Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed, with peaks at m/z corresponding to the presence of ³⁵Cl and ³⁷Cl isotopes in their natural abundance ratio (approximately 3:1).

The fragmentation of quinoline derivatives in mass spectrometry often involves the loss of small, stable molecules. mcmaster.ca For this compound, characteristic fragmentation pathways could include the loss of the nitro group (NO₂), the hydroxyl group (OH), or a molecule of carbon monoxide (CO). The presence of the chloro substituent will also influence the fragmentation, potentially leading to the loss of a chlorine radical (Cl•) or hydrogen chloride (HCl). Predicted collision cross section (CCS) values can also be calculated for different adducts of the molecule. uni.lu

Ion Predicted m/z Description
[M+H]⁺225.00615Protonated molecule
[M+Na]⁺246.98809Sodium adduct
[M-H]⁻222.99159Deprotonated molecule
[M]⁺223.99832Molecular ion

X-ray Crystallography for Definitive Solid-State Molecular Geometry

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is determined by various intermolecular interactions. rsc.org These interactions play a crucial role in the physical properties of the solid.

In the crystal structure of this compound, several types of intermolecular interactions are anticipated. Hydrogen bonding is expected to be a dominant force, particularly involving the hydroxyl group (as a donor) and the oxygen atoms of the nitro group and the nitrogen atom of the quinoline ring (as acceptors). mdpi.com Additionally, π-π stacking interactions between the aromatic quinoline rings of adjacent molecules are likely to contribute to the crystal packing. rsc.org Weaker interactions, such as C-H···O and C-H···Cl contacts, may also play a role in stabilizing the crystal lattice. researchgate.net The analysis of these interactions provides a deeper understanding of the supramolecular assembly of the compound in the solid state.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is widely employed to predict various properties of this compound, including its stability and reactivity. scirp.orgscielo.org.za

DFT calculations, often using functionals like B3LYP, are instrumental in determining the ground-state electronic structure, molecular orbital energies, and geometric parameters. mdpi.comscirp.org The stability of the molecule can be assessed by analyzing its total energy and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgscielo.org.za A larger HOMO-LUMO gap generally indicates higher stability and lower chemical reactivity. scirp.orgscielo.org.za For quinolin-4-one derivatives, ketone forms are generally found to be more stable and less reactive than their enol counterparts. scirp.org The presence of substituents, such as the chloro and nitro groups in this compound, can influence the energy gap and thus the molecule's reactivity. scirp.org

Conformational Analysis and Tautomeric Equilibria of the Hydroxyl and Nitro Groups

The this compound molecule can exist in different tautomeric forms, primarily the quinolin-4-one and quinolin-4-ol forms. scirp.org DFT calculations are crucial for studying the conformational landscape and the tautomeric equilibrium between these forms. scirp.org The relative energies of the different tautomers can be calculated to determine the most stable form under various conditions. scirp.org For quinoline derivatives, the keto form is often more stable than the enol form. scirp.org

The orientation of the nitro group and the hydroxyl group can also lead to different conformers. Computational studies help in identifying the most stable conformation by analyzing the potential energy surface. Intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for structure validation. scielo.org.zaschrodinger.comnih.govnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. scielo.org.zanih.govnih.gov These predicted spectra can aid in the assignment of experimental signals. schrodinger.com

IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies are often scaled to better match experimental FT-IR and FT-Raman spectra, helping in the assignment of vibrational modes. scielo.org.zanih.goviosrjournals.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). scielo.org.zanih.gov The calculated excitation energies and oscillator strengths provide insights into the electronic transitions occurring within the molecule. scielo.org.za

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.govmdpi.com For this compound, MD simulations can provide insights into its dynamic behavior, conformational changes, and interactions with solvent molecules. nih.govresearchgate.net These simulations can reveal how the solvent environment affects the stability of different tautomers and conformers. By simulating the molecule in a solvent box (e.g., water), researchers can study the formation and dynamics of hydrogen bonds between the solute and solvent molecules. researchgate.net

Quantum Chemical Studies on Reaction Mechanisms and Pathways

Quantum chemical methods, including DFT, are essential for elucidating reaction mechanisms involving this compound. rsc.org These studies can map out the potential energy surface for a given reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction pathways, providing a detailed understanding of the reaction kinetics and thermodynamics. For instance, understanding the mechanism of nucleophilic substitution reactions on the quinoline ring is crucial for the synthesis of its derivatives.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactive sites. researchgate.netuni-muenchen.deeurjchem.com The MEP map uses a color scale to indicate regions of different electrostatic potential. wolfram.com

Regions of negative potential (typically colored red) are susceptible to electrophilic attack, indicating nucleophilic sites. Conversely, regions of positive potential (blue) are prone to nucleophilic attack, indicating electrophilic sites. For this compound, the MEP map would highlight the electrophilic and nucleophilic centers, providing insights into its reactivity towards other chemical species. The nitro group, being strongly electron-withdrawing, would create a significant region of positive potential on the quinoline ring, making it susceptible to nucleophilic attack. walisongo.ac.id

In Silico Assessment of Binding Affinities through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comresearchgate.net This method is extensively used in drug discovery to predict the binding affinity and mode of interaction of a ligand with a protein's active site. nih.govjbcpm.comsemanticscholar.org

For this compound, molecular docking studies can be performed to assess its potential as an inhibitor for various biological targets. The docking process involves placing the ligand into the binding site of a receptor and calculating a scoring function to estimate the binding affinity, often expressed in kcal/mol. nih.govjbcpm.com These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Computational Method Application for this compound Key Insights
Density Functional Theory (DFT) Electronic structure, stability, and reactivity prediction.HOMO-LUMO gap, molecular orbital energies, reaction energetics. mdpi.comscirp.orgscielo.org.za
Conformational Analysis Study of tautomeric equilibria (keto-enol forms).Relative stability of tautomers and conformers. scirp.org
Spectroscopic Parameter Prediction Calculation of NMR, IR, and UV-Vis spectra.Validation of experimental data and structural assignment. scielo.org.zaschrodinger.comnih.govnih.gov
Molecular Dynamics (MD) Simulations Analysis of dynamic behavior and solvent interactions.Conformational flexibility, hydrogen bonding with solvent. nih.govresearchgate.net
Quantum Chemical Studies Elucidation of reaction mechanisms and pathways.Transition states, activation energies, reaction kinetics. rsc.org
Molecular Electrostatic Potential (MEP) Mapping of electrophilic and nucleophilic sites.Prediction of reactive centers for chemical reactions. researchgate.netuni-muenchen.deeurjchem.com
Molecular Docking Assessment of binding affinities to biological targets.Prediction of binding modes and potential as a drug candidate. mdpi.comnih.govjbcpm.com

Investigation of Biological Activities and Mechanisms of Action in Vitro Studies

Anticancer Research and Mechanistic Insights

The quinoline (B57606) framework is a valuable scaffold for the development of new antitumor agents, with various derivatives demonstrating potent biological activities, including the inhibition of cellular proliferation. nih.gov The inclusion of chloro and nitro functional groups on the quinoline ring has been a strategy in the synthesis of compounds with cytotoxic effects against cancer cell lines. mdpi.combrieflands.com

In Vitro Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

Numerous studies have demonstrated the antiproliferative and cytotoxic efficacy of chloro-quinoline and nitro-quinoline derivatives against a range of human cancer cell lines. These compounds often exhibit dose-dependent inhibition of cancer cell growth.

For instance, a derivative synthesized from 4-chloro-8-nitro-1,2-dihydroquinoline, demonstrated potent activity against HeLa (cervical cancer) cells with a half-maximal inhibitory concentration (IC₅₀) of 18.8 μM. researchgate.net Another related compound, C-(2-chloroquinoline-3-yl)-N-phenyl nitrone (CQPN), strongly inhibited the growth of MCF-7 (breast carcinoma) cells with an IC₅₀ of 14.01 μM and also showed activity against Hep-G2 (hepatocarcinoma) cells with an IC₅₀ of 31.42 μM. nih.gov

Furthermore, studies on isomers and analogs highlight the potency of the nitroquinoline core. The compound 8-hydroxy-5-nitroquinoline (Nitroxoline, NQ), a structural analog, was found to be the most toxic among six tested 8-hydroxyquinoline (B1678124) derivatives against Raji (B cell lymphoma) cells, with an exceptionally low IC₅₀ value of 438 nM. nih.gov Broader investigations into 4-quinolone derivatives have revealed selective inhibitory activity against K-562 (bone marrow cancer) and MCF-7 cells. nih.gov The cytotoxic effects of these related quinoline derivatives are summarized in the table below.

Table 1: In Vitro Cytotoxicity of Selected Quinoline Derivatives

Compound/Derivative Class Cancer Cell Line Cell Type IC₅₀ Value
4-Chloro-8-nitro-quinoline Acylhydrazone HeLa Cervical Cancer 18.8 μM researchgate.net
C-(2-chloroquinoline-3-yl)-N-phenyl nitrone MCF-7 Breast Cancer 14.01 μM nih.gov
C-(2-chloroquinoline-3-yl)-N-phenyl nitrone Hep-G2 Liver Cancer 31.42 μM nih.gov
8-hydroxy-5-nitroquinoline (Nitroxoline) Raji B-cell Lymphoma 0.438 μM (438 nM) nih.gov
4-Quinolone Derivatives K-562 Bone Marrow Cancer Selectively Active nih.gov
4-Quinolone Derivatives MCF-7 Breast Cancer Moderately Active nih.gov

Elucidation of Molecular Targets and Signaling Pathways

Research into quinoline derivatives has identified several key molecular targets and signaling pathways that are crucial for their anticancer effects. These compounds can interfere with essential cellular machinery, leading to the inhibition of cancer cell growth and survival.

The quinoline scaffold is a key component in many molecules designed to inhibit critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer. nih.gov Overexpression of Epidermal Growth Factor Receptor (EGFR) is also correlated with enhanced tumor cell proliferation and survival, making it a prime target. mdpi.com

Many quinoline derivatives have been developed as potent inhibitors of EGFR tyrosine kinase. mdpi.com Specifically, the related 4-anilino-quinazoline structure has been a focus for creating dual EGFR/HER2 and EGFR/VEGFR2 inhibitors. nih.gov Studies have shown that the presence of a chloro-substituent in the meta position of the aniline (B41778) residue can increase the inhibitory activity toward EGFR. nih.gov Furthermore, compounds targeting the EGFR/PI3K/Akt/mTOR pathway have been shown to downregulate the expression of EGFR, mTOR, and PI3K in cancer cells. rsc.org Molecules such as dactolisib, which contains an imidazo[4,5-c]quinoline core, have been developed as potent dual inhibitors of PI3K and mTOR. nih.gov

A well-established mechanism for the broader class of quinolone compounds is the targeting of type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.gov These enzymes are vital for managing DNA topology during replication, and their inhibition leads to catastrophic DNA damage and cell death. researchgate.net

Quinolones function by trapping the enzyme-DNA complex after the DNA has been cleaved, stabilizing this intermediate state. nih.govresearchgate.net This action blocks the progression of replication forks, stalls cell growth, and at higher concentrations, leads to the release of double-strand DNA breaks, which is a lethal event for the cell. nih.govresearchgate.net Numerous novel quinoline derivatives have been specifically designed and synthesized to act as inhibitors of bacterial DNA gyrase and topoisomerase IV, establishing this as a primary mechanism of action for the quinoline scaffold. nih.gov

Nitric oxide (NO) is a signaling molecule with a dual role in cancer biology. mdpi.com High, localized concentrations of NO can be cytotoxic to cancer cells, inducing DNA damage and apoptosis, and NO-releasing compounds are being investigated as potential anticancer drugs. nih.govmdpi.com Conversely, lower, sustained levels of NO can promote tumor growth and resistance. mdpi.com

While the direct NO-releasing capability of 8-Chloro-3-nitroquinolin-4-ol has not been reported, compounds containing a nitro group are often investigated for such properties. Research on a related chloroquinoline derivative, CQPN, found that it possessed a significant inhibitory effect on NO production stimulated in macrophages, indicating an interaction with NO pathways, though not via release in that context. nih.gov The presence of the nitro group on the quinoline ring suggests that the potential for NO-related biological activity is a plausible area for future investigation.

Modulation of Cellular Processes (e.g., cell cycle, apoptosis)

A primary outcome of the cytotoxic activity of chloro-nitro-quinoline derivatives is the induction of programmed cell death (apoptosis) and interference with the normal progression of the cell cycle.

Derivatives of 2-chloroquinoline (B121035) and 4-chloro-8-nitro-quinoline have been confirmed to induce apoptosis in various cancer cell lines, including HeGp2 and HeLa cells, respectively. nih.govresearchgate.net The apoptotic process is often preceded by cell cycle arrest. For example, C-(2-chloroquinoline-3-yl)-N-phenyl nitrone caused a time-dependent arrest in the S and G2/M phases of the cell cycle in MCF-7 breast cancer cells. nih.gov Similarly, other 2-chloro-quinoline and 7-chloro-quinoline derivatives have been shown to induce cell cycle arrest at the G2/M phase. nih.govmdpi.com This disruption of the cell cycle prevents cancer cells from dividing and can trigger subsequent apoptosis, which is a key mechanism for the antiproliferative effects of these compounds. nih.gov

Antimicrobial Studies: Exploration of Antibacterial Properties and Mechanisms

The quinoline nucleus is central to many antibacterial agents. nih.gov The specific substitutions on the this compound molecule—notably the halogen at position C-8 and the nitro group—are features found in other quinoline derivatives with significant antimicrobial potency.

For instance, the parent 8HQ compound shows high potency against Gram-positive bacteria. researchgate.net The introduction of halogen atoms, such as chlorine, has been shown to enhance activity, particularly against Gram-negative bacteria. researchgate.netnih.gov A study on 8HQ derivatives found that Cloxyquin (5-chloro-8-hydroxyquinoline) exhibited strong activity against Listeria monocytogenes and Plesiomonas shigelloides. nih.gov Furthermore, research on other chloro-quinolones highlights the importance of the C-8 chloro substituent for achieving extremely potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The nitro group, another key feature of the target compound, is also associated with antimicrobial efficacy. Nitroxoline (5-nitro-8-hydroxyquinoline), for example, displays strong antibacterial action against strains like Aeromonas hydrophila and Pseudomonas aeruginosa. nih.gov Research on 8-nitrofluoroquinolones further supports that the 8-nitro group facilitates the synthesis of derivatives with significant activity against S. aureus. nih.gov

Table 1: In Vitro Antimicrobial Activity of Structurally Related 8-Hydroxyquinoline Derivatives researchgate.netnih.gov
CompoundKey SubstituentsBacterial StrainActivity (MIC in µM)
8-Hydroxyquinoline (8HQ)-Bacillus cereus6.89
8-Hydroxyquinoline (8HQ)-Staphylococcus aureus6.89
Nitroxoline5-NitroAeromonas hydrophila5.26
Nitroxoline5-NitroPseudomonas aeruginosa84.14
Cloxyquin5-ChloroListeria monocytogenes5.57
Clioquinol5-Chloro, 7-IodoEscherichia coli16.35

The antibacterial action of quinoline derivatives, particularly those capable of chelation like 8-hydroxyquinolines, is often linked to their interaction with metal ions essential for bacterial survival. nih.govtandfonline.com The primary proposed mechanism involves the chelation of metal ions, which disrupts vital enzymatic functions within the bacterial cell.

8-Hydroxyquinoline and its derivatives are known to form stable complexes with divalent metal ions. nih.gov This action is believed to contribute to their antimicrobial effects in two ways:

Enzyme Inhibition via Metal Sequestration : The compound can bind to and sequester essential metallic prosthetic groups within bacterial enzymes, leading to the inhibition of their activity and disruption of metabolic pathways.

Formation of Toxic Complexes : Alternatively, the metal-quinoline complex itself can become toxic to the microorganism. The complex may possess altered lipophilicity, allowing it to penetrate cell membranes more effectively and block metal-binding sites on enzymes, leading to cell death.

The presence of the 4-hydroxyl group and the quinoline nitrogen in this compound suggests it retains this metal-chelating capability, which would be a primary driver of its antimicrobial action.

Other Emerging Biological Activities Associated with Quinolines

Beyond their antimicrobial effects, the unique chemical structure of quinolines imparts a wide range of other biological activities. nih.gov The potential for antioxidant, neuroprotective, and metal-chelating functions is of significant scientific interest.

Many quinoline derivatives have been identified as potent antioxidants. researchgate.netnih.gov Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous disease states. The antioxidant activity of quinolines is generally attributed to their ability to scavenge free radicals through mechanisms like hydrogen atom transfer (HAT) or single electron transfer (SET).

In vitro studies on 8-hydroxyquinoline derivatives have confirmed their antioxidant potential. researchgate.netnih.gov Using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, researchers have demonstrated that substitutions on the 8HQ ring modulate its radical scavenging activity. While the parent 8HQ shows antioxidant properties, derivatives with amino substitutions have been found to be particularly potent. researchgate.net The presence of the hydroxyl group on this compound is a key feature for potential antioxidant activity, as phenolic hydroxyls are well-known to participate in free radical scavenging.

The neuroprotective potential of quinoline derivatives is an emerging area of research, often linked to their antioxidant and metal-chelating properties. tandfonline.comresearchgate.net Metal ion dyshomeostasis, particularly of copper and zinc, and oxidative stress are key pathological features of several neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. researchgate.net

Compounds that can cross the blood-brain barrier and modulate the activity of these metal ions are considered promising therapeutic agents. tandfonline.com 8-Hydroxyquinoline derivatives like Clioquinol have been investigated in clinical trials for Alzheimer's disease due to their ability to chelate excess metal ions and inhibit metal-induced Aβ peptide aggregation. tandfonline.comresearchgate.net Given that this compound possesses the core structure necessary for metal chelation, it could potentially exhibit neuroprotective effects by mitigating metal-induced neurotoxicity and oxidative damage.

The ability to chelate metal ions is one of the most significant properties of 8-hydroxyquinoline and its analogues, underpinning many of their biological effects. nih.govtandfonline.comdovepress.com The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group at the 4- or 8-position form a pincer-like structure that can bind strongly to divalent metal ions such as Cu²⁺, Zn²⁺, and Fe²⁺. nih.gov

This chelation is biologically relevant for several reasons:

Antimicrobial Action : As discussed, chelation disrupts essential bacterial enzymes. nih.gov

Antineurodegenerative Effects : By sequestering excess metal ions in the brain, these compounds can prevent the formation of toxic protein aggregates and reduce oxidative stress. tandfonline.comresearchgate.net

Anticancer Activity : The anticancer effects of some quinoline derivatives are linked to their ability to form copper complexes, which can inhibit proteasome activity in cancer cells. dovepress.com

The structure of this compound, containing the requisite hydroxyl and quinoline nitrogen groups, strongly suggests it functions as a metal-chelating agent. The electron-withdrawing properties of the chloro and nitro groups would modulate the binding affinity and selectivity of the molecule for different metal ions, thereby influencing its specific biological activities.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Influence of Halogenation (e.g., Chlorine at C-8) on Biological Activity and Selectivity

The introduction of halogen atoms is a common strategy in drug design to modulate a molecule's physicochemical properties. The chlorine atom at the C-8 position of the quinoline (B57606) ring, located on the benzene (B151609) portion of the scaffold, significantly influences the compound's lipophilicity, electronic distribution, and potential for specific intermolecular interactions.

Halogenation, particularly with chlorine, often increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes. researchgate.net This modification can be critical for reaching intracellular targets. The chloro group is strongly electron-withdrawing through induction, which alters the electron density of the aromatic system. This electronic perturbation can affect the molecule's binding affinity to biological targets and its metabolic stability.

While much of the research on halogenated quinolines has focused on substitutions at the C-5 and C-7 positions, which have demonstrated potent antimicrobial activity, the C-8 position also plays a role in determining molecular behavior. researchgate.netresearchgate.net Studies on 8-substituted quinolines show that functionalization at this position can lead to various biological activities. acs.org Furthermore, the chlorine atom can participate in halogen bonding, a noncovalent interaction where the halogen acts as an electrophilic region (σ-hole) that can interact with nucleophilic partners like oxygen or nitrogen atoms on a receptor. beilstein-journals.orgacs.org This type of interaction can contribute to the specificity and stability of the ligand-receptor complex, thereby influencing both biological activity and selectivity. In the hydrogenation of 8-substituted quinolines, the nature of the substituent at C-8 was found to affect the reaction's selectivity, indicating the position's influence on the molecule's reactivity and interaction with catalysts. rsc.org

Role of the Nitro Group (at C-3) in Modulating Chemical Reactivity and Biological Efficacy

The nitro group (-NO2) at the C-3 position is a powerful modulator of the compound's electronic properties and reactivity. As one of the strongest electron-withdrawing groups, it significantly reduces the electron density of the quinoline ring system. This activation is pivotal for both chemical synthesis and biological efficacy.

From a chemical standpoint, the 3-nitro-4-hydroxyquinoline scaffold is a valuable intermediate. Its stability and reactivity make it an essential building block in the synthesis of more complex molecules, such as the immunomodulator Imiquimod. The high melting point and thermal stability of 3-Nitro-4-hydroxyquinoline underscore its robustness in synthetic processes.

In terms of biological activity, the incorporation of a nitro group at the C-3 position of the quinoline core has been identified as a key feature for a novel class of anticancer agents. nih.gov Studies have shown that 3-nitroquinoline derivatives can exhibit potent antiproliferative effects against tumor cell lines that overexpress the epidermal growth factor receptor (EGFR). nih.gov The strong electron-withdrawing nature of the nitro group is crucial for this activity. In other heterocyclic compounds, the presence of a nitro group is often essential for antibacterial activity. mdpi.com For instance, in 8-hydroxyquinoline (B1678124) derivatives, the nitro group acts as both a σ- and π-electron withdrawing substituent, which can significantly alter the aromaticity and electron population of the rings, thereby influencing biological interactions. researchgate.net

Significance of the Hydroxyl Group (at C-4) for Core Quinoline Functionality

The hydroxyl group (-OH) at the C-4 position is a cornerstone of the functionality of many bioactive quinolines. This group exists in a tautomeric equilibrium with its keto form, 4-quinolone, a feature that is central to its biological role. The 4-hydroxy-quinolinone structure is considered a privileged scaffold in drug discovery, associated with a wide array of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects. mdpi.comnih.gov

The significance of the C-4 hydroxyl group is highlighted in SAR studies where its replacement often leads to a dramatic loss of biological activity. mdpi.com For example, replacing the hydroxyl group in certain antioxidant quinolinone carboxamides with a methyl group resulted in a completely inactive compound, suggesting that the -OH group's ability to act as a hydrogen-bond donor is critical for its mechanism of action. mdpi.comacs.org

While the 4-OH group is vital, its relative position to other functional groups is also important. For instance, some studies have shown that for antifungal activity, derivatives with a hydroxyl group at the C-8 position were more active than those with the hydroxyl at C-4, indicating that the specific placement of this hydrogen-bonding moiety is key for interaction with different biological targets. nih.gov

Effects of Substituent Variations at Other Positions on Comprehensive Profiles

The biological profile of the 8-Chloro-3-nitroquinolin-4-ol scaffold can be further modified by substituent variations at other available positions on the quinoline ring, such as C-2, C-5, C-6, and C-7. The nature and position of these additional groups can fine-tune the molecule's activity, selectivity, and pharmacokinetic properties.

Research into the SAR of various quinoline derivatives provides a framework for predicting the effects of such modifications:

Position C-2: This position is often sensitive to substitution. In some quinoline series, introducing bulky groups at C-2 can lead to decreased activity, possibly due to steric hindrance that prevents optimal binding to the target.

Position C-5 and C-6: The benzene ring portion of the scaffold is a common site for modification. For example, studies on indole-quinoline derivatives found that a methyl group at C-5 conferred more potent anticancer activity than substitution at C-6. biointerfaceresearch.com

Position C-7: This position is frequently functionalized in quinoline-based drugs. Introducing groups like piperazine or other cyclic amines at C-7 is a well-established strategy in the development of antibacterial agents.

The concept of creating multi-substituted quinolines, such as 2,4,8-trisubstituted derivatives, is a known approach for developing novel anticancer agents. biointerfaceresearch.com By strategically combining different functional groups at various positions, it is possible to create hybrid molecules that target multiple biological pathways or possess enhanced potency and selectivity.

Conclusion and Future Research Directions for 8 Chloro 3 Nitroquinolin 4 Ol

Synthesis and Derivatization Advancements

The future exploration of 8-Chloro-3-nitroquinolin-4-ol hinges on the development of efficient and versatile synthetic methodologies. While general procedures for the synthesis of substituted quinolines are established, future work should focus on optimizing these routes for this specific molecule to improve yields and scalability. A common approach involves the nitration of the corresponding 8-chloroquinolin-4-ol precursor. acs.org

Future synthetic endeavors should explore a wider range of derivatization strategies targeting the three key functional groups:

The 4-hydroxyl group: This group can be converted into a 4-chloro substituent using reagents like phosphorus oxychloride (POCl₃), creating a key intermediate, 4,8-dichloro-3-nitroquinoline. acs.orgthieme-connect.de This intermediate is highly susceptible to nucleophilic substitution, allowing for the introduction of various amines, alcohols, and thiols at the C4-position to generate a diverse library of compounds. mcgill.ca

The 3-nitro group: The electron-withdrawing nitro group can be reduced to an amino group, which serves as a versatile handle for further modifications. mdpi.com This amino group can be acylated, alkylated, or used to construct novel heterocyclic rings fused to the quinoline (B57606) core.

The 8-chloro group: The chlorine atom on the benzene (B151609) ring can be modified through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-nitrogen bonds. This allows for the exploration of structure-activity relationships related to substituents at this position.

The application of modern synthetic techniques, including microwave-assisted synthesis and flow chemistry, could significantly accelerate the synthesis and purification of new derivatives, enabling high-throughput screening efforts.

Integration of Advanced Spectroscopic and Computational Methods

A thorough understanding of the physicochemical properties of this compound is essential for its development. Future research should integrate advanced spectroscopic techniques with computational modeling to create a detailed molecular profile.

Spectroscopic Characterization:

Comprehensive analysis using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy will be crucial for unambiguous structure elucidation of the parent compound and its derivatives.

Fourier-Transform Infrared (FT-IR) and UV-Visible (UV-Vis) spectroscopy can provide valuable information about the functional groups and electronic transitions within the molecule. dntb.gov.ua

High-Resolution Mass Spectrometry (HRMS) will be essential for confirming molecular formulas. mdpi.com Advanced techniques like tandem mass spectrometry can help in elucidating fragmentation patterns, which can be useful for metabolite identification in later stages.

Computational Modeling:

Density Functional Theory (DFT) calculations can be employed to optimize the molecular geometry, predict spectroscopic data (NMR, IR), and analyze the electronic structure. dntb.gov.ua

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies will help in understanding the molecule's reactivity and kinetic stability. dntb.gov.ua

Molecular Electrostatic Potential (MEP) maps can identify the electrophilic and nucleophilic sites, providing insights into intermolecular interactions and potential binding modes with biological targets. dntb.gov.ua

Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra, aiding in the interpretation of experimental UV-Vis data. dntb.gov.ua

The synergy between these experimental and theoretical methods will provide a robust foundation for understanding the molecule's properties and guiding the design of new analogues.

Perspectives on Biological Activity and Mechanistic Understanding

The quinoline nucleus is associated with a wide array of biological activities, including antimicrobial, anticancer, and antimalarial properties. rsc.orgeurasianjournals.com Derivatives of 8-hydroxyquinoline (B1678124), in particular, are known for their potent biological effects, which are often attributed to their ability to chelate metal ions. nih.govresearchgate.net The presence of both a chloro and a nitro group on the 8-hydroxyquinoline scaffold suggests that this compound and its derivatives are promising candidates for biological screening.

Future research should focus on a systematic evaluation of the biological potential of this compound family:

Antimicrobial Screening: Given that halogenated and nitro-substituted 8-hydroxyquinolines exhibit potent activity against various bacteria and fungi, this compound should be tested against a broad panel of clinically relevant pathogens, including drug-resistant strains. nih.govresearchgate.net

Anticancer Evaluation: Many quinoline derivatives have shown promise as anticancer agents. eurasianjournals.com Screening against a panel of human cancer cell lines is warranted to identify potential cytotoxic or cytostatic effects.

Antiprotozoal Activity: The quinoline core is famous for its role in antimalarial drugs like chloroquine. mcgill.ca It would be valuable to assess the activity of these new compounds against parasites such as Plasmodium falciparum. rsc.org

Following the identification of any significant biological activity, subsequent research must focus on elucidating the mechanism of action. This could involve studies on DNA interaction, enzyme inhibition (e.g., topoisomerases, kinases), or disruption of metal homeostasis in target cells.

Prospects for Rational Design of Novel Quinoline-Based Bioactive Agents

This compound can serve as a valuable scaffold for the rational design of new therapeutic agents. researchgate.net By combining the synthetic strategies outlined in section 7.1 with the computational methods from 7.2 and biological data from 7.3, a systematic structure-activity relationship (SAR) can be established.

Key aspects of future rational design efforts should include:

Scaffold Hopping and Bioisosteric Replacement: The chloro and nitro groups can be replaced with other bioisosteres (e.g., CF₃, CN, SO₂NH₂) to modulate the electronic properties, lipophilicity, and metabolic stability of the molecule. rsc.org

Molecular Docking: Once a biological target is identified, computational docking studies can be used to predict the binding orientation and affinity of designed analogues within the target's active site. This can guide the selection of the most promising derivatives for synthesis.

ADMET Prediction: In silico tools should be used early in the design process to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. This allows for the early deselection of molecules with predicted poor pharmacokinetic profiles or toxicity issues.

This iterative cycle of design, synthesis, and testing is fundamental to modern medicinal chemistry and offers a clear path forward for optimizing the therapeutic potential of the this compound scaffold.

Collaborative and Interdisciplinary Research Opportunities

The multifaceted research required to fully explore the potential of this compound necessitates a highly collaborative and interdisciplinary approach. The complexity of moving from a chemical entity to a potential therapeutic agent requires expertise from a range of scientific disciplines.

Future progress will be significantly enhanced by fostering collaborations between:

Synthetic Organic Chemists and Medicinal Chemists: To design and execute the synthesis of diverse compound libraries.

Spectroscopists and Computational Chemists: To perform in-depth physicochemical characterization and guide molecular design.

Pharmacologists, Microbiologists, and Biochemists: To conduct comprehensive biological evaluations and elucidate mechanisms of action.

Structural Biologists: To solve the crystal structures of active compounds bound to their biological targets, providing crucial insights for further rational design.

By creating research teams that integrate these diverse skill sets, the scientific community can efficiently unlock the full potential of the this compound scaffold and its derivatives, paving the way for the discovery of novel bioactive agents.

Q & A

Q. What are the recommended synthetic routes for 8-chloro-3-nitroquinolin-4-ol, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : The synthesis typically involves nitration of 8-chloroquinolin-4-ol derivatives. Optimize reaction conditions by:
  • Using mixed acid systems (e.g., HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to minimize side reactions.
  • Monitoring reaction progress via TLC or HPLC to identify intermediates and byproducts .
  • Purifying via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the nitro-substituted product. Reference crystallographic data (e.g., X-ray structures of analogous compounds) to confirm regioselectivity .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Combine multiple techniques:
  • NMR spectroscopy (¹H/¹³C) to verify substitution patterns and detect impurities.
  • IR spectroscopy to identify functional groups (e.g., nitro stretching vibrations at ~1520 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95% threshold for research-grade material) .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Use DFT (e.g., B3LYP/6-31G* basis set) to:
  • Calculate HOMO-LUMO gaps to predict redox behavior and nucleophilic/electrophilic sites.
  • Simulate electrostatic potential maps to identify regions prone to intermolecular interactions (e.g., hydrogen bonding with solvents or biological targets).
  • Validate computational results with experimental UV-Vis spectra or cyclic voltammetry data .

Q. What strategies are recommended for resolving contradictions in reported solubility data of nitro-substituted chloroquinolines across different solvent systems?

  • Methodological Answer : Address discrepancies by:
  • Standardizing solubility measurements under controlled conditions (25°C, inert atmosphere).
  • Using UV-Vis spectroscopy to quantify solubility via Beer-Lambert law (calibrated with known concentrations).
  • Applying molecular dynamics simulations to model solvent-solute interactions, particularly for polar aprotic solvents (e.g., DMSO) versus non-polar systems (e.g., toluene) .

Q. How can crystallographic data be utilized to understand the solid-state interactions and stability of this compound derivatives?

  • Methodological Answer : Perform single-crystal X-ray diffraction to:
  • Determine bond lengths and angles, highlighting steric effects from nitro and chloro substituents.
  • Analyze packing motifs (e.g., π-π stacking, halogen bonding) that influence thermal stability.
  • Correlate crystallographic data with thermogravimetric analysis (TGA) to predict decomposition pathways. For example, derivatives with tight packing may exhibit higher melting points .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of this compound analogs in antimicrobial assays?

  • Methodological Answer : Re-evaluate activity using standardized protocols:
  • Use MIC (minimum inhibitory concentration) assays with uniform bacterial strains (e.g., ATCC controls).
  • Control for solvent effects (e.g., DMSO vs. aqueous buffers) and purity (>98% by HPLC).
  • Cross-validate with molecular docking studies to assess binding affinity to target enzymes (e.g., DNA gyrase), identifying structural features critical for activity .

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